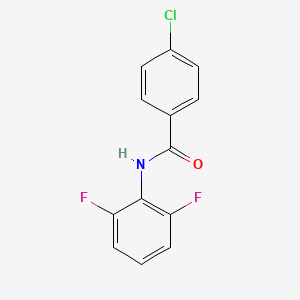

4-chloro-N-(2,6-difluorophenyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

The benzamide structural motif, characterized by a benzene (B151609) ring attached to an amide functional group, represents a cornerstone in modern chemical and pharmaceutical sciences. These compounds are not merely synthetic intermediates but are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. nih.gov The versatility of the benzamide scaffold allows for extensive functionalization, leading to a diverse library of derivatives with a broad spectrum of biological activities.

In the realm of medicinal chemistry, benzamide derivatives have been instrumental in the development of therapeutic agents across various disease areas. Research has demonstrated their potential as anticancer, antimicrobial, analgesic, and enzyme inhibitory agents. acs.org For instance, certain benzamide derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, which is a significant target in cancer therapy. nih.gov Others have shown efficacy as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov The amide bond's stability and its capacity to form crucial hydrogen bonds are key to its role as a pharmacophore. acs.org

Beyond pharmaceuticals, benzamides are valuable building blocks in organic synthesis. They serve as precursors for the creation of more complex heterocyclic systems, such as quinazolinones and benzodiazepines. nih.gov The reactivity of the amide group, while generally stable, can be modulated for various chemical transformations, making benzamides versatile synthons in synthetic chemistry. rsc.orgacs.org

Rationale for Focused Academic Inquiry into Halogenated Benzamides

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzamide scaffold is a strategic approach widely employed in chemical research to fine-tune the physicochemical and biological properties of the parent molecule. Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated benzamides a subject of intense academic and industrial investigation.

From a medicinal chemistry perspective, strategic halogenation can enhance the therapeutic profile of a drug candidate. For example, fluorine substitution is often used to block metabolic pathways or to increase binding affinity through favorable interactions with the target protein. The study of halo-substituted analogues of N-(2-aminoethyl)benzamide has shown that the nature and position of the halogen can significantly affect their potency as MAO-B inhibitors. nih.gov Furthermore, halogenated benzamides are crucial as radiotracers for diagnostic imaging techniques like SPECT, where the halogen isotope plays a direct role in detection.

In the field of crystal engineering and materials science, halogenation provides a powerful tool to control the solid-state architecture of molecules. Halogen atoms can participate in a range of non-covalent interactions, including hydrogen bonds and the increasingly studied halogen bonds. These interactions are directional and can be exploited to design crystals with specific packing motifs and physical properties. mdpi.com The systematic study of halogenated benzamide isomers allows researchers to understand the subtle interplay of these forces in determining the supramolecular assembly. mdpi.commdpi.com

Historical and Current Research Landscape Pertaining to 4-chloro-N-(2,6-difluorophenyl)benzamide and Related Chemical Scaffolds

Direct and extensive research focusing solely on 4-chloro-N-(2,6-difluorophenyl)benzamide is not widely documented in publicly available literature. However, the academic landscape for structurally related halogenated benzamides is rich, providing a strong contextual basis for understanding the synthesis, structure, and potential properties of this specific compound. The primary synthetic route to this class of compounds is the condensation reaction between a substituted benzoyl chloride and a corresponding substituted aniline (B41778). nih.govmdpi.commdpi.com

Similarly, research on chloro-substituted benzamides provides valuable comparative data. The crystal structure of 4-chloro-N-(2-chlorophenyl)benzamide, for example, has been determined, showing how intermolecular N—H⋯O hydrogen bonds dictate the molecular packing. nih.gov The study of a series of such compounds allows for systematic analysis of how different halogen substitutions affect key structural parameters.

The table below presents selected crystallographic data for benzamides structurally related to 4-chloro-N-(2,6-difluorophenyl)benzamide, illustrating the focus of current research on understanding their solid-state structures.

| Compound Name | Molecular Formula | Dihedral Angle Between Rings (°) | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 0.7 | N-H···O, C-H···F | mdpi.com |

| 4-Chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | 6.25 | N-H···O, C-H···O | nih.gov |

| 2,6-Dichloro-N-(4-chlorophenyl)benzamide | C₁₃H₈Cl₃NO | 63.2 | N-H···O, π-π stacking | nih.gov |

| 4-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | 59.6 | N-H···O | researchgate.net |

This body of work on related scaffolds provides the fundamental knowledge base for any future investigations into 4-chloro-N-(2,6-difluorophenyl)benzamide, suggesting that its synthesis would be straightforward and that its structural and potentially biological properties would be of significant academic interest.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,6-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULBSMHHJBNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro N 2,6 Difluorophenyl Benzamide and Its Analogs

Classical Amide Bond Formation Strategies Applied to 4-chloro-N-(2,6-difluorophenyl)benzamide Synthesis

Traditional methods for forming the amide bond in 4-chloro-N-(2,6-difluorophenyl)benzamide rely on well-established coupling reactions. These techniques are widely used due to their reliability and straightforward application.

Acyl Halide Coupling Approaches with Anilines

A primary and direct method for synthesizing N-aryl benzamides is the reaction between a substituted benzoyl halide and an aniline (B41778). For the synthesis of 4-chloro-N-(2,6-difluorophenyl)benzamide, this involves the coupling of 4-chlorobenzoyl chloride with 2,6-difluoroaniline (B139000).

This reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrogen chloride byproduct. The general approach for a similar compound, 4-chloro-N-(2-chlorophenyl)benzamide, involves refluxing 4-chlorobenzoyl chloride with 2-chloroaniline (B154045) in chloroform (B151607). nih.gov After cooling, the mixture is washed with aqueous acid and base to remove unreacted starting materials and byproducts, yielding the desired amide. nih.gov A similar procedure can be applied for the synthesis of 4-chloro-N-(phenyl)benzamide and 4-chloro-N-(3-methylphenyl)benzamide. nih.govnih.gov

A related approach involves the synthesis of N-aryl amides from nitroarenes and acyl chlorides, using iron dust as a reductant and additive in water. nih.govresearchgate.net This method offers a pathway from readily available nitro compounds. nih.govresearchgate.net

Table 1: Examples of Acyl Halide Coupling for Benzamide (B126) Synthesis

| Acyl Halide | Aniline/Nitroarene | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | 2-Chloroaniline | 4-Chloro-N-(2-chlorophenyl)benzamide | Reflux in CHCl₃, 4h | 84% | nih.gov |

| Benzoyl chloride | Nitrobenzene | N-phenylbenzamide | Fe dust, H₂O, 60°C, 36h | 88% | nih.gov |

| 4-Chlorobenzoyl chloride | Aniline | 4-Chloro-N-phenylbenzamide | Slow evaporation from ethanol | - | nih.govresearchgate.net |

Carbodiimide-Mediated Condensations and Coupling Reagents

Carbodiimide-mediated coupling represents another cornerstone of amide synthesis. These reagents facilitate the condensation of a carboxylic acid and an amine by activating the carboxyl group. For the synthesis of 4-chloro-N-(2,6-difluorophenyl)benzamide, this would involve the reaction of 4-chlorobenzoic acid and 2,6-difluoroaniline in the presence of a carbodiimide (B86325).

Common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.compeptide.com The reaction proceeds through an O-acylisourea intermediate, which can then react with the amine to form the amide bond. peptide.com To minimize side reactions and racemization (in the case of chiral amino acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often included. peptide.comuniurb.it

The choice of carbodiimide and additives can be crucial for the success of the reaction, especially with sterically hindered or electronically deactivated anilines like 2,6-difluoroaniline. While highly effective, a drawback of using reagents like DCC is the formation of a nearly insoluble urea (B33335) byproduct, which can complicate product purification in solution-phase synthesis. peptide.com In contrast, the urea derived from EDC is water-soluble, allowing for easier removal by aqueous extraction. peptide.combachem.com

Table 2: Common Carbodiimide Coupling Reagents and Their Properties

| Reagent | Acronym | Key Features | Byproduct Solubility | Common Applications |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, cost-effective | Low in most organic solvents | Solution-phase synthesis |

| Diisopropylcarbodiimide | DIC | Liquid, easy to handle | Soluble in common organic solvents | Solid-phase peptide synthesis |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble | Water-soluble | Aqueous couplings, bioconjugation |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Reduces side reactions and racemization | - | Peptide synthesis, ester formation |

Development of Novel and Sustainable Synthetic Routes

In recent years, the development of more efficient and environmentally friendly methods for amide bond formation has been a significant focus of research. These advanced methodologies aim to overcome the limitations of classical approaches.

Transition Metal-Catalyzed Amidation Protocols

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds. Various metals, including palladium, copper, rhodium, and ruthenium, have been employed to catalyze amidation reactions, often through C-H bond activation or cross-coupling pathways. nih.govnih.govrsc.orgsemanticscholar.org

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for amide synthesis. nih.gov Other approaches involve the direct amidation of carboxylic acids catalyzed by titanium salts like titanium(IV) chloride or tetrafluoride. researchgate.net These reactions can proceed under milder conditions and with higher functional group tolerance compared to traditional methods. nih.gov The use of dioxazolones as amidating agents in combination with transition metal catalysts has also gained prominence as a versatile method for C-H amidation. nih.gov

Green Chemistry Principles in the Synthesis of 4-chloro-N-(2,6-difluorophenyl)benzamide Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzamide synthesis, this translates to the use of safer solvents, renewable starting materials, and catalytic methods. researchgate.net

A significant step towards a greener synthesis is the elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and a reduced environmental footprint. tandfonline.comtandfonline.com

One such approach is the direct reaction of a carboxylic acid and an amine under catalytic conditions without a solvent. For example, boric acid has been shown to be an effective catalyst for the amidation of benzoic acid derivatives under solvent-free conditions. sciepub.comnih.gov Another method involves the use of enol esters, such as vinyl benzoate, for the N-benzoylation of anilines under solvent- and activation-free conditions. tandfonline.comtandfonline.com These reactions are often performed by simply stirring the reactants together at room temperature or with gentle heating. tandfonline.comtandfonline.com

Table 3: Comparison of Reaction Conditions for Benzamide Synthesis

| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantage | Reference |

|---|---|---|---|---|---|

| Boric Acid Catalysis | Boric Acid (10 mol%) | Toluene | Reflux | High yield | sciepub.com |

| Solvent-Free Boric Acid | Boric Acid | None | 120 °C | Environmentally friendly, excellent yield | nih.gov |

| Enol Ester Acylation | Vinyl Benzoate | None | Room Temperature | Mild, activation-free | tandfonline.comtandfonline.com |

Catalyst Design for Enhanced Efficiency and Reduced Environmental Impact

The formation of the amide bond is a cornerstone of organic synthesis, but traditional methods often rely on stoichiometric coupling reagents that generate significant waste. bohrium.comacs.org Modern catalyst design focuses on overcoming these limitations by enabling milder reaction conditions, improving atom economy, and reducing the environmental footprint. bohrium.comresearchgate.netnumberanalytics.com

Biocatalysis: Enzymes, particularly lipases and amidases, have emerged as powerful tools for amide synthesis due to their high efficiency and specificity under mild conditions. researchgate.netnih.gov Candida antarctica lipase (B570770) B (CALB) is a well-studied biocatalyst capable of facilitating amidation reactions between free carboxylic acids and amines in greener solvents like cyclopentyl methyl ether (CPME), often achieving excellent conversions (>92%) and yields (>90%) without the need for extensive purification. nih.gov Another approach involves ATP-dependent amide bond synthetases, which can be engineered for enhanced stability and broader substrate scope. rsc.orgrsc.org The use of biocatalysts offers a significant advantage by replacing hazardous reagents and minimizing by-product formation. nih.govrsc.org

Homogeneous Catalysis: Palladium-catalyzed cross-coupling reactions represent a versatile method for C-N bond formation. acs.orgacs.org The design of specialized phosphine (B1218219) ligands is crucial for the success of these reactions. For instance, bulky and electron-rich ligands like 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl can effectively catalyze the amidation of aryl halides with a wide range of amides, tolerating various functional groups. acs.org Another significant advancement is the use of a dual-base system, such as DBU/NaTFA, which allows for palladium-catalyzed amidation of (hetero)aryl chlorides under mild, homogeneous conditions with low catalyst loadings. acs.org These catalytic systems improve upon traditional methods by offering higher selectivity and efficiency. organic-chemistry.org

Heterogeneous Catalysis: The development of recyclable heterogeneous catalysts is a key goal in sustainable chemistry. dst.gov.in Recently, a novel method utilizing a Covalent Organic Framework (COF) as a photocatalyst for amide synthesis from alcohols has been reported. dst.gov.in This approach operates under mild conditions using red-light irradiation and offers high efficiency and excellent recyclability. dst.gov.in Similarly, well-defined nanoscale heterojunctions of zinc oxide, nickel oxide, and nickel have been employed as recyclable catalysts for oxidative amidation reactions, demonstrating high functional group tolerance and potential for large-scale application. researchgate.net

Table 1: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst System | Type | Key Advantages | Typical Conditions | Source(s) |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Biocatalyst | High conversion & yield, green solvent, mild conditions, minimal purification | 60 °C, Cyclopentyl methyl ether (CPME) | nih.gov |

| ATP-dependent Amide Bond Synthetases | Biocatalyst | High specificity, aqueous medium, engineered for stability | Aqueous buffer, ATP recycling system | rsc.orgrsc.org |

| Palladium / 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl | Homogeneous | Broad substrate scope, good functional group tolerance | 100 °C, t-BuOH, Cs₂CO₃ | acs.org |

| Palladium / DBU/NaTFA | Homogeneous | Mild conditions (45 °C), low catalyst loading, homogeneous | 45 °C, DBU/NaTFA dual base | acs.org |

| Covalent Organic Framework (COF) | Heterogeneous Photocatalyst | Sustainable, high efficiency, recyclable, mild conditions (red-light) | Red-light irradiation | dst.gov.in |

| ZnO–NiO–Ni Heterojunctions | Heterogeneous | Recyclable, high selectivity, high functional group tolerance | 90 °C, THF, TBHP (oxidant) | researchgate.net |

Chemo- and Regioselectivity Considerations in the Synthesis of 4-chloro-N-(2,6-difluorophenyl)benzamide Precursors

The successful synthesis of the target compound hinges on the efficient and selective preparation of its key precursors: 4-chlorobenzoyl chloride and 2,6-difluoroaniline.

Synthesis of 4-chlorobenzoyl chloride: This precursor is typically synthesized from 4-chlorobenzoic acid. A common laboratory method involves reacting 4-chlorobenzoic acid with thionyl chloride, often at elevated temperatures (e.g., 80 °C), to yield the crude acid chloride. On an industrial scale, an efficient process involves the reaction of 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid catalyst like iron(III) chloride at temperatures below 80 °C. google.com This method avoids excess water, which could hydrolyze the desired product, thus ensuring high yield and purity. google.com The regioselectivity is inherent to the starting material, 4-chlorobenzoic acid or 4-chlorobenzotrichloride.

Synthesis of 2,6-difluoroaniline: The synthesis of 2,6-difluoroaniline presents significant regioselectivity challenges. Several routes have been developed, often starting from more readily available chlorinated benzenes.

From 1,2,3-trichlorobenzene (B84244): A multi-step process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to create a mixture of difluorochlorobenzene isomers. google.comgoogle.com A key step is the selective reduction of the undesired 2,3-difluorochlorobenzene isomer to ortho-difluorobenzene using a palladium catalyst, leaving the desired 2,6-difluorochlorobenzene, which is then aminated. google.com This strategy cleverly avoids the formation of the difficult-to-separate 2,3-difluoroaniline (B47769) isomer. google.com

From 1,3,5-trichlorobenzene: An alternative route starts with 1,3,5-trichlorobenzene, which undergoes KF exchange to form 1-chloro-3,5-difluorobenzene. researchgate.net This intermediate is then subjected to dichlorination and nitration, followed by reduction to yield a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net

Direct Bromination: For analogs, direct bromination of 2,6-difluoroaniline with bromine in acetic acid can yield 4-bromo-2,6-difluoroaniline (B33399) with high regioselectivity and yield (92%). chemicalbook.com This highlights the directing effects of the existing substituents on the aromatic ring.

Controlling the regiochemistry during the synthesis of these precursors is critical for ensuring the purity of the final 4-chloro-N-(2,6-difluorophenyl)benzamide product and avoiding costly purification steps.

Table 2: Regioselective Synthetic Methods for Precursors

| Precursor/Analog | Starting Material | Key Reagents/Catalyst | Selectivity Aspect | Source(s) |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | 4-Chlorobenzotrichloride | H₂O, FeCl₃ (Lewis acid) | Inherent to starting material | google.com |

| 2,6-Difluoroaniline | 1,2,3-Trichlorobenzene | KF (fluorine exchange), H₂/Pd (selective reduction), Amination reagents | Selective reduction of 2,3-difluorochlorobenzene isomer | google.comgoogle.com |

| 2,6-Difluoroaniline | 1,3,5-Trichlorobenzene | KF (fluorine exchange), Cl₂, HNO₃, Reduction reagents | Forms a separable mixture of isomers | researchgate.net |

| 4-Bromo-2,6-difluoroaniline | 2,6-Difluoroaniline | Bromine, Acetic acid | Regioselective bromination at the para position | chemicalbook.com |

Process Optimization and Scale-Up Methodologies for Research and Development

Transitioning a synthetic route from laboratory research to a larger, developmental scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. acs.org

Batch Process Optimization: For traditional batch synthesis of amides, several factors are critical. The choice of coupling reagent, base, and solvent must be carefully considered based on cost, safety, toxicity, and atom economy. acs.org Optimization studies often involve screening various activating agents, such as HATU, in combination with different bases like DIPEA, to maximize conversion and minimize side-product formation. researchgate.net The reaction of 4-chorobenzoyl chloride with an aniline derivative, for example, can be performed in a solvent like chloroform at reflux, followed by a specific work-up procedure involving acid and base washes to purify the product. nih.gov

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Batch Processing Considerations | Flow Chemistry Advantages | Source(s) |

|---|---|---|---|

| Reagent Selection | Balance cost, toxicity, atom economy, and efficiency of coupling reagents and bases. | Enables use of reagents that may be hazardous in large batch quantities; precise stoichiometric control. | acs.orgresearchgate.net |

| Solvent | Selection based on solubility, reaction temperature, and environmental impact (E-factor). | Potential for solvent reduction or use of greener solvents (e.g., water) due to enhanced mass transfer. | acs.orgdigitellinc.com |

| Temperature | Optimized for reaction rate vs. side-product formation. Can lead to thermal runaway risk on scale-up. | Precise temperature control and superior heat transfer minimize hot spots and improve safety. | researchgate.net |

| Reaction Time | Determined by monitoring reaction completion (e.g., by TLC, LC-MS). | Controlled by residence time in the reactor, allowing for rapid optimization and high throughput. | researchgate.netacs.org |

| Work-up/Purification | Often involves multi-step liquid-liquid extractions and chromatography. | Can integrate in-line purification or telescoping of steps to minimize downstream processing. | nih.govacs.org |

| Scalability | Scale-up can be non-linear and present challenges in mixing and heat transfer. | "Scaling-out" by running parallel reactors or longer run times offers more predictable and safer scale-up. | researchgate.netdigitellinc.com |

Advanced Structural Elucidation and Solid State Chemistry of 4 Chloro N 2,6 Difluorophenyl Benzamide

X-ray Crystallographic Analysis of 4-chloro-N-(2,6-difluorophenyl)benzamide

Molecular Conformation and Torsional Angle Analysis

Without a crystal structure, a definitive analysis of the molecular conformation and the specific torsional angles between the phenyl rings and the central amide linkage of 4-chloro-N-(2,6-difluorophenyl)benzamide cannot be conducted. In related structures, such as 4-chloro-N-(2-chlorophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is 6.25 (8)°. nih.gov The amide plane in this analogue forms dihedral angles of 31.53 (8)° and 36.23 (8)° with the 4-chloro- and 2-chlorophenyl rings, respectively. nih.gov It is plausible that the 2,6-difluoro substitution pattern in the target compound would significantly influence its conformational preferences due to steric and electronic effects, but experimental data is needed for confirmation.

Crystal Packing Architectures and Supramolecular Assembly

The specific crystal packing architecture and the resulting supramolecular assembly of 4-chloro-N-(2,6-difluorophenyl)benzamide remain unknown. The interplay of the various intermolecular forces mentioned above would dictate how the molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility.

Polymorphism and Co-crystallization Studies of 4-chloro-N-(2,6-difluorophenyl)benzamide

There are no specific studies on the polymorphism or co-crystallization of 4-chloro-N-(2,6-difluorophenyl)benzamide reported in the searched scientific literature.

Identification and Characterization of Polymorphic Forms

The existence of polymorphs for 4-chloro-N-(2,6-difluorophenyl)benzamide has not been investigated or reported. Polymorphism is a common phenomenon in benzanilides, as demonstrated by compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid, which has at least two polymorphic forms. rsc.org

Design and Structural Features of Co-crystals and Pharmaceutical Salts

The design and synthesis of co-crystals or pharmaceutical salts involving 4-chloro-N-(2,6-difluorophenyl)benzamide have not been described in the available literature. Such studies are crucial for modifying the physicochemical properties of a compound.

Advanced Spectroscopic Techniques for Detailed Structural Insights (Excluding Basic Compound Identification)

Advanced spectroscopic methods are essential for moving beyond simple confirmation of presence to a detailed understanding of the molecule's behavior and properties in different states. For 4-chloro-N-(2,6-difluorophenyl)benzamide, techniques such as high-resolution NMR, vibrational spectroscopy, and mass spectrometry provide a window into its conformational dynamics, the vibrational characteristics of its bonds, and its stability under energetic conditions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-Resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamic processes of 4-chloro-N-(2,6-difluorophenyl)benzamide. The molecule's conformation is largely defined by the dihedral angles between the two aromatic rings and the central amide plane, as well as restricted rotation around the amide C-N bond.

In substituted benzanilides, the two aromatic rings are typically not coplanar. For instance, in the structurally similar N-(2,6-dichlorophenyl)-4-methylbenzamide, the dihedral angle between the rings is approximately 79.7°. researchgate.net A similar significant twist is expected for 4-chloro-N-(2,6-difluorophenyl)benzamide due to the steric hindrance from the ortho-fluorine substituents on the aniline (B41778) ring. This rotation minimizes steric repulsion between the rings and the amide linkage.

The rotation around the amide bond (C(O)-N) is slow on the NMR timescale at room temperature due to its partial double-bond character. This restricted rotation can lead to distinct NMR signals for atoms located in different magnetic environments, a phenomenon known as dynamic NMR. Variable temperature (VT-NMR) studies could determine the energy barrier for this rotation.

Predicted NMR Data:

¹H-NMR: The spectrum would feature distinct regions for the protons on each aromatic ring.

The 4-chlorobenzoyl ring protons would appear as two doublets (an AA'BB' system) in the aromatic region, typically between 7.4 and 7.9 ppm.

The 2,6-difluorophenyl ring would show a complex multiplet pattern for its three protons. The proton at the 4-position would likely be a triplet, while the protons at the 3- and 5-positions would be a doublet of doublets, influenced by coupling to both hydrogen and fluorine nuclei.

The amide proton (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically expected in the range of 8-10 ppm.

¹³C-NMR: The carbon signals would be influenced by the electronegative substituents. The carbonyl carbon (C=O) is expected around 164-167 ppm. The carbons bonded to fluorine would show large one-bond C-F coupling constants (¹JCF), while carbons two or three bonds away would exhibit smaller couplings.

¹⁹F-NMR: A single signal would be expected for the two equivalent fluorine atoms on the 2,6-difluorophenyl ring. Its chemical shift would be characteristic of an ortho-difluoro aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for 4-chloro-N-(2,6-difluorophenyl)benzamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide (N-H) | 8.0 - 10.0 | N/A | Broad singlet, shift is solvent dependent. |

| Carbonyl (C=O) | N/A | 164 - 167 | |

| 4-chlorobenzoyl H-2, H-6 | 7.8 - 7.9 | 129 - 131 | Doublet (ortho to C=O). |

| 4-chlorobenzoyl H-3, H-5 | 7.4 - 7.6 | 128 - 130 | Doublet (meta to C=O). |

| 4-chlorobenzoyl C-1 | N/A | 132 - 135 | Quaternary carbon attached to C=O. |

| 4-chlorobenzoyl C-4 | N/A | 137 - 140 | Quaternary carbon attached to Cl. |

| 2,6-difluorophenyl H-3, H-5 | 7.0 - 7.2 | 111 - 113 | Multiplet, coupled to H and F. Carbon shows C-F coupling. |

| 2,6-difluorophenyl H-4 | 7.2 - 7.4 | 129 - 132 | Multiplet, coupled to H and F. |

| 2,6-difluorophenyl C-1 | N/A | 125 - 128 | Quaternary carbon attached to N. |

| 2,6-difluorophenyl C-2, C-6 | N/A | 157 - 161 | Quaternary carbon attached to F. Shows large ¹JCF coupling. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Solid-State Forms

Vibrational spectroscopy provides a fingerprint of the functional groups and can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions from the carbonyl and amide groups. The N-H stretching vibration typically appears as a sharp to medium band around 3300-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state. The amide I band (primarily C=O stretching) is one of the most intense peaks, expected in the 1650-1680 cm⁻¹ region. The amide II band (a mix of N-H bending and C-N stretching) would be found near 1520-1550 cm⁻¹. Other key vibrations include the C-Cl stretch (around 700-800 cm⁻¹) and the C-F stretches (typically strong bands in the 1100-1300 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy complements FT-IR. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The C=O stretch is typically weaker in Raman than in IR. The symmetric stretching of the aromatic rings would be clearly visible.

Studies on similar structures, such as 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, utilize both experimental and computational (DFT) methods to assign these vibrational modes accurately.

Table 2: Predicted Characteristic Vibrational Frequencies for 4-chloro-N-(2,6-difluorophenyl)benzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1610 | Medium-Strong |

| Amide II (N-H Bend) | Amide | 1520 - 1550 | Strong |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong |

| C-Cl Stretch | Aryl-Chloride | 700 - 800 | Medium-Strong |

Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and reveals its fragmentation pattern under ionization, which is invaluable for structural confirmation.

For 4-chloro-N-(2,6-difluorophenyl)benzamide (Molecular Weight: 269.66 g/mol ), the electron ionization (EI-MS) spectrum would show a molecular ion peak (M⁺). A key feature for isotopic fingerprinting is the presence of the M+2 peak at roughly one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The most probable fragmentation pathway involves the cleavage of the amide bond, which is the weakest bond in the central linkage. This would lead to two primary fragment ions:

The 4-chlorobenzoyl cation: This fragment would produce a strong signal at m/z 139 (for ³⁵Cl) and an accompanying signal at m/z 141 (for ³⁷Cl), again in a ~3:1 ratio. Further fragmentation by loss of carbon monoxide (CO) would yield the 4-chlorophenyl cation at m/z 111 (and 113).

The 2,6-difluoroaniline (B139000) radical cation or related fragments derived from the amine portion of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-chloro-N-(2,6-difluorophenyl)benzamide

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment | Notes |

|---|---|---|---|

| 269 | 271 | [C₁₃H₈ClF₂NO]⁺ | Molecular Ion (M⁺) |

| 139 | 141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation (Acylium ion) |

| 129 | - | [C₆H₄F₂N]⁺ | 2,6-difluoroaniline radical cation |

| 111 | 113 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation |

This predictive analysis, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds, provides a comprehensive overview of the advanced structural features of 4-chloro-N-(2,6-difluorophenyl)benzamide.

Theoretical and Computational Investigations of 4 Chloro N 2,6 Difluorophenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of molecules. For compounds in the benzamide (B126) family, DFT methods, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are commonly employed to predict molecular parameters. niscpr.res.inniscpr.res.inresearchgate.net These calculations provide insights into the optimized geometry, electronic distribution, and spectroscopic characteristics of the molecule in its ground state.

The electronic structure of a molecule is key to understanding its reactivity and stability. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of molecular stability and reactivity. niscpr.res.in For related benzamides, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often distributed across the carbonyl group and the adjacent phenyl ring. niscpr.res.in

Natural Bond Orbital (NBO) analysis is another powerful tool used to explore charge transfer within a molecule by examining interactions between electron donors and acceptors. niscpr.res.in These calculations reveal hyperconjugative interactions and their stabilization energies, providing a detailed picture of intramolecular bonding. For instance, in similar amide structures, significant charge transfer is often observed from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl group (n→π* transitions). niscpr.res.in

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzamide (Note: This data is illustrative and based on a related compound, 4-chloro-N,N-diphenylbenzamide, as specific data for the title compound is unavailable.) niscpr.res.in

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.11 |

| Energy Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (colored blue) are prone to nucleophilic attack. niscpr.res.in In studies of analogous benzamides, the negative potential is concentrated around the electronegative oxygen atom of the carbonyl group, while positive potentials are often found near the amide hydrogen and the hydrogen atoms of the aromatic rings. niscpr.res.in This distribution highlights the key sites for intermolecular interactions, such as hydrogen bonding.

DFT calculations are widely used to predict and help interpret experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical values are then correlated with experimental data to confirm the molecular structure. For related molecules, a strong correlation between calculated and experimental shifts has been demonstrated. niscpr.res.in

IR Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the assignment of experimental FT-IR spectra. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method. Key vibrational modes for benzamides include the C=O stretching vibration (typically a strong band around 1650-1690 cm⁻¹), N-H stretching, C-N stretching, and aromatic C-H stretching vibrations. niscpr.res.in

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. niscpr.res.in The calculations provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved, such as π→π* and n→π*. niscpr.res.in

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The conformation of benzanilides is a key determinant of their properties. The central amide group's orientation relative to the two aromatic rings is of particular interest. Crystal structures of related compounds, such as 4-chloro-N-(2,6-dichlorophenyl)benzamide, reveal that steric hindrance from ortho-substituents (like chlorine or fluorine) can cause significant twisting of the aniline (B41778) ring out of the plane of the amide group. nih.gov The dihedral angles between the rings and the amide plane can vary, indicating that intermolecular forces in the crystal lattice can influence conformation. nih.govnih.gov MD simulations can explore this conformational landscape more broadly than static crystal structures, revealing the flexibility of the molecule and the energy barriers between different rotational states. nih.gov

The behavior of a molecule can change significantly in different solvents. MD simulations in explicit or implicit solvent models can be used to study these effects. Solvation can influence conformational preferences, the stability of the molecule, and its intermolecular interaction patterns. For example, polar solvents can stabilize charge-separated states and may favor conformations that have a larger dipole moment. While specific MD studies on the solvent effects for 4-chloro-N-(2,6-difluorophenyl)benzamide are not available, research on similar molecules shows that hydrogen bonding with solvent molecules can play a crucial role in determining the dominant solution-phase conformation. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-chloro-N-(2,6-difluorophenyl)benzamide, and a biological receptor at the atomic level.

While specific docking studies for 4-chloro-N-(2,6-difluorophenyl)benzamide are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related N-phenylbenzamide and benzamide derivatives. These compounds have been investigated as inhibitors for a variety of biological targets, including protein kinases and bacterial enzymes like DNA gyrase. scirp.orgmdpi.com

For instance, in studies involving N-phenylbenzamide derivatives and protein kinases, the N-phenylbenzamide linker plays a crucial role in positioning the molecule within the ATP-binding site. scirp.org The benzamide portion often forms key hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. The substituted phenyl ring, in this case, the 2,6-difluorophenyl group, typically extends into a hydrophobic pocket, where van der Waals interactions contribute to binding affinity. The fluorine atoms can also engage in specific interactions, such as with backbone amides or other polar residues. rsc.org

In the context of bacterial enzymes like DNA gyrase, benzamide derivatives have been shown to interact with the ATP-binding site of the GyrB subunit. mdpi.com The interactions commonly involve hydrogen bonds between the amide group of the benzamide and amino acid residues such as Asp and Asn, along with hydrophobic interactions of the phenyl rings within the active site. The chloro-substituent on the benzoyl ring can also form halogen bonds or other specific contacts that enhance binding.

A hypothetical binding mode for 4-chloro-N-(2,6-difluorophenyl)benzamide with a model protein kinase could involve:

Hydrogen Bonding: The amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor with the kinase hinge region.

Hydrophobic Interactions: The 4-chlorophenyl and 2,6-difluorophenyl rings occupying hydrophobic pockets in the active site.

Halogen Bonding: The chlorine atom on the benzoyl ring potentially forming a halogen bond with a Lewis basic atom in the protein.

Fluorine Interactions: The difluorophenyl group making specific contacts within the binding pocket, potentially with backbone carbonyls or other polar groups.

| Interaction Type | Potential Interacting Groups on 4-chloro-N-(2,6-difluorophenyl)benzamide | Potential Receptor Residues |

| Hydrogen Bond Donor | Amide N-H | Hinge region backbone carbonyls (e.g., in protein kinases) |

| Hydrogen Bond Acceptor | Amide C=O | Hinge region backbone amides (e.g., in protein kinases) |

| Hydrophobic | 4-chlorophenyl ring, 2,6-difluorophenyl ring | Hydrophobic pockets lined with nonpolar amino acids |

| Halogen Bond | Chlorine atom | Lewis basic atoms (e.g., backbone carbonyl oxygen) |

| Fluorine Interactions | Fluorine atoms | Polar residues or backbone amides |

The stability of the ligand-receptor complex is quantified by calculating the binding energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the free energy of binding. nih.gov These calculations break down the total interaction energy into components such as electrostatic, van der Waals, and solvation energies.

Studies on similar benzamide derivatives have shown that the binding affinity is often driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov The identification of key binding hotspots—regions in the receptor's active site that contribute most significantly to the binding energy—is crucial for understanding the determinants of ligand potency and selectivity.

For 4-chloro-N-(2,6-difluorophenyl)benzamide, key binding hotspots within a hypothetical receptor could be identified by analyzing the per-residue energy contributions. It is anticipated that the residues forming hydrogen bonds with the amide linker and those constituting the hydrophobic pockets accommodating the phenyl rings would be identified as hotspots. The specific interactions of the chlorine and fluorine substituents would also highlight critical contact points for affinity and specificity.

| Energy Component | Description | Relevance to 4-chloro-N-(2,6-difluorophenyl)benzamide |

| Electrostatic Energy | Favorable and unfavorable charge-charge interactions. | Important for hydrogen bonding between the amide and the receptor. |

| Van der Waals Energy | Short-range attractive and repulsive forces. | Dominant for the hydrophobic interactions of the phenyl rings. |

| Solvation Energy | Energy change associated with transferring the molecule from solvent to the binding site. | Penalizes the desolvation of polar groups upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. documentsdelivered.com For benzamide scaffolds, QSAR studies are valuable for predicting the activity of new derivatives and for understanding the structural features that govern their potency. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. ucsb.edu For benzamide derivatives, a wide range of descriptors can be generated, categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include molecular connectivity indices, shape indices, and topological polar surface area (TPSA). nih.govijpsr.com

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to the molecule's size, shape, and steric properties.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polarizability, which are related to the molecule's hydrophobicity and transport properties. jocpr.com

Once a large pool of descriptors is generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to build a robust model.

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Molecular Connectivity Indices, Kappa Shape Indices | Molecular size, branching, and shape |

| Geometrical | Molecular Volume, Surface Area | 3D steric properties |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity |

| Physicochemical | logP, Molar Refractivity | Hydrophobicity, polarizability, transport properties |

With the selected descriptors, a mathematical model is developed to correlate them with the biological activity. Multiple Linear Regression (MLR) is a common technique used to build a linear QSAR model. jppres.com

The reliability and predictive power of the developed QSAR model must be rigorously validated. Validation is typically performed using both internal and external methods. researchgate.net

Internal Validation: This assesses the robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

External Validation: This evaluates the model's ability to predict the activity of compounds that were not used in the model development (the test set). The predictive ability is often measured by the predictive R² (R²_pred). mdpi.com

A statistically sound QSAR model for benzamide derivatives would typically have a high correlation coefficient (R²) for the training set, a high Q² from cross-validation, and a high R²_pred for the external test set. mdpi.commdpi.com Such a model can then be used with confidence to predict the activity of novel benzamide compounds, including other derivatives of 4-chloro-N-(2,6-difluorophenyl)benzamide.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

Mechanistic Studies and Reaction Pathways Involving 4 Chloro N 2,6 Difluorophenyl Benzamide

Degradation Pathways and Stability Under Controlled Chemical and Environmental Conditions

The stability of 4-chloro-N-(2,6-difluorophenyl)benzamide is largely dictated by the resilience of its amide bond and the inertness of its substituted aromatic rings. In general, benzanilides exhibit considerable stability under typical environmental conditions.

Hydrolytic Degradation: The amide linkage is the most probable site for hydrolytic cleavage, which would yield 4-chlorobenzoic acid and 2,6-difluoroaniline (B139000). This reaction is generally slow under neutral pH but can be accelerated under strongly acidic or basic conditions and elevated temperatures. The presence of electron-withdrawing fluorine atoms on the aniline (B41778) ring may influence the rate of hydrolysis compared to unsubstituted benzanilides.

Biodegradation: Information on the biodegradation of 4-chloro-N-(2,6-difluorophenyl)benzamide is scarce. However, studies on other chlorinated aromatic compounds suggest that the chloro and fluoro substituents would make it relatively resistant to microbial degradation. nih.gov The degradation of similar structures, such as chlorinated biphenyls, often involves initial enzymatic reactions like dioxygenation, followed by further breakdown of the aromatic rings. osti.gov It is plausible that specialized microorganisms could potentially metabolize this compound, likely initiating degradation through hydroxylation of one of the aromatic rings.

Photochemical Reactivity and Transformation Mechanisms

The photochemical behavior of benzanilides is a subject of interest, with studies on para-substituted benzanilides providing insights into potential transformation pathways. rug.nl

Upon absorption of UV radiation, 4-chloro-N-(2,6-difluorophenyl)benzamide could undergo several photochemical reactions. One potential pathway is the photo-Fries rearrangement, a common reaction for aryl esters and amides, which could lead to the formation of aminobenzophenone derivatives. Another possibility is the homolytic cleavage of the carbon-chlorine bond on the benzoyl ring, generating a radical species that could then react with the solvent or other molecules. uwaterloo.ca The presence of difluoro substituents on the phenyl ring could influence the electronic excited states and, consequently, the preferred photochemical reaction pathway. The quantum yield and the specific nature of the photoproducts would depend on factors such as the solvent and the presence of photosensitizers.

Molecular Mechanism of Interaction with Biological Macromolecules (In Vitro and Theoretical Focus)

The benzanilide (B160483) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. figshare.com

Enzyme Inhibition Mechanisms and Kinetics (e.g., Acetylcholinesterase)

While no specific studies on the acetylcholinesterase (AChE) inhibitory activity of 4-chloro-N-(2,6-difluorophenyl)benzamide have been found, numerous benzamide (B126) derivatives have been investigated as AChE inhibitors. nih.govnih.govtandfonline.comresearchgate.net The general mechanism involves the binding of the inhibitor to the active site or peripheral anionic site of the enzyme. Molecular docking studies on other benzamide inhibitors suggest that the amide linkage can form hydrogen bonds with amino acid residues in the active site, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. nih.gov A kinetic analysis of similar inhibitors often reveals a mixed-type inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Potential Interactions of 4-chloro-N-(2,6-difluorophenyl)benzamide with Acetylcholinesterase (Theoretical)

| Interaction Type | Potential Interacting Moiety of the Compound | Potential Interacting Residues in AChE |

| Hydrogen Bonding | Amide N-H and C=O | Amino acids in the catalytic or peripheral site (e.g., Ser, His, Tyr) |

| Halogen Bonding | Chlorine atom | Electron-rich residues |

| π-π Stacking | Chlorophenyl and difluorophenyl rings | Aromatic residues (e.g., Trp, Tyr, Phe) |

| Hydrophobic Interactions | Aromatic rings | Hydrophobic pockets within the enzyme |

Receptor Binding Kinetics and Thermodynamics Studies

Benzamide derivatives have been identified as modulators of various receptors. For instance, certain benzanilides act as spasmolytic agents, potentially through interaction with specific receptors in smooth muscle tissue. researchgate.netnih.gov The binding of a ligand like 4-chloro-N-(2,6-difluorophenyl)benzamide to a receptor would be governed by its affinity (Kd) and the kinetics of association (kon) and dissociation (koff). Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding would determine the nature of the interaction. These parameters, however, have not been experimentally determined for this specific compound.

Allosteric Modulation and Conformational Changes Induced by Binding

Some benzamides are known to act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding can induce conformational changes in the receptor, thereby modulating its activity. This mechanism is particularly relevant for G protein-coupled receptors. While there is no direct evidence for 4-chloro-N-(2,6-difluorophenyl)benzamide, the general propensity of the benzanilide scaffold for such interactions suggests this as a plausible mode of action at certain biological targets.

Chemical Transformations and Derivatization of 4-chloro-N-(2,6-difluorophenyl)benzamide

The chemical structure of 4-chloro-N-(2,6-difluorophenyl)benzamide allows for various chemical transformations and derivatizations to create analogues with potentially different biological activities.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation/Arylation | Alkyl/aryl halides, base | N-substituted derivatives |

| Aromatic Substitution | Electrophilic or nucleophilic reagents | Derivatives with additional substituents on the aromatic rings |

| Amide Bond Cleavage | Strong acid or base, heat | 4-chlorobenzoic acid and 2,6-difluoroaniline |

| Cross-Coupling Reactions | Palladium or other metal catalysts | Biaryl or other coupled products |

The synthesis of various N-substituted benzamide derivatives has been widely reported, often involving the coupling of a substituted benzoyl chloride with a corresponding aniline. nanobioletters.commdpi.comnih.gov This synthetic flexibility allows for the exploration of structure-activity relationships by systematically modifying the substituents on both aromatic rings.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

The two phenyl rings in 4-chloro-N-(2,6-difluorophenyl)benzamide exhibit distinct reactivities towards aromatic substitution, largely dictated by the nature and position of their substituents.

The 4-chlorophenyl ring is influenced by two groups: the chlorine atom and the amide group (specifically, the carbonyl attached to the ring). The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS) due to the competing effects of its inductive electron withdrawal and resonance electron donation. nih.gov The amide group, through its carbonyl, is a deactivating meta-director for EAS because of its strong electron-withdrawing nature. tcichemicals.com Consequently, electrophilic attack on this ring is generally disfavored and would require harsh reaction conditions. If substitution were to occur, the position would be directed by the interplay of these groups, likely leading to a mixture of products.

Conversely, the 4-chlorophenyl ring is activated towards nucleophilic aromatic substitution (NAS). The electron-withdrawing character of both the para-chloro substituent and the amide group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during NAS reactions. libretexts.orguomustansiriyah.edu.iq The chlorine atom at position 4 is a potential leaving group in such reactions. For instance, nucleophilic aromatic substitution on activated aryl halides is a well-established method for forming new carbon-heteroatom bonds. libretexts.orgnih.gov

The 2,6-difluorophenyl ring is strongly influenced by the two ortho-fluorine atoms and the amide nitrogen. Fluorine atoms are deactivating, ortho-, para-directing substituents for EAS. nih.gov However, the most significant factor governing the reactivity of this ring is the severe steric hindrance imposed by the two bulky ortho-fluorine atoms. This steric shield makes both electrophilic and nucleophilic attack on the 2,6-difluorophenyl ring highly challenging. Crystal structure analyses of similar N-(2,6-dihalophenyl)benzamides reveal that the di-ortho-substituted phenyl ring is often twisted significantly out of the plane of the amide group, further impeding access to the aromatic system. niscpr.res.in

Table 1: Predicted Reactivity of Phenyl Rings in 4-chloro-N-(2,6-difluorophenyl)benzamide towards Aromatic Substitution

| Phenyl Ring | Substituent Effects | Predicted Reactivity towards Electrophilic Aromatic Substitution (EAS) | Predicted Reactivity towards Nucleophilic Aromatic Substitution (NAS) |

| 4-chlorophenyl | -Cl (ortho, para-directing, deactivating) -C(O)NH- (meta-directing, deactivating) | Deactivated; substitution is difficult. | Activated; substitution of the chlorine atom is possible with strong nucleophiles. |

| 2,6-difluorophenyl | -F (ortho, para-directing, deactivating) -NHC(O)- (ortho, para-directing, activating) Severe steric hindrance from ortho-fluorines. | Highly deactivated due to steric hindrance and electronic effects; substitution is very unlikely. | Deactivated by steric hindrance; substitution of fluorine atoms is very difficult. |

Reactions at the Amide Nitrogen or Carbonyl Group

The amide linkage is a robust functional group, but it can undergo several characteristic reactions under specific conditions. The reactivity of the amide in 4-chloro-N-(2,6-difluorophenyl)benzamide is significantly influenced by the steric bulk of the 2,6-difluorophenyl substituent.

Amide Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by the expulsion of 2,6-difluoroaniline to yield 4-chlorobenzoic acid. researchgate.netkhanacademy.org

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the 2,6-difluoroanilide anion, which is subsequently protonated to give 2,6-difluoroaniline. The other product is sodium 4-chlorobenzoate. libretexts.orgyoutube.com

The steric hindrance from the 2,6-difluorophenyl group may retard the rate of hydrolysis compared to less hindered amides.

Reduction of the Amide: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to form a secondary amine, N-((4-chlorophenyl)methyl)-2,6-difluoroaniline. This transformation typically requires powerful reducing agents.

Common reagents for amide reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF). acs.orgtcichemicals.comorganic-chemistry.org The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups.

Table 2: Common Reagents for Reactions at the Amide Group

| Reaction Type | Reagent(s) | Product(s) from 4-chloro-N-(2,6-difluorophenyl)benzamide | General Conditions |

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat | 4-chlorobenzoic acid and 2,6-difluoroanilinium salt | Reflux in aqueous acid |

| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH, aq. KOH), Heat | 4-chlorobenzoate salt and 2,6-difluoroaniline | Reflux in aqueous base |

| Reduction | 1. LiAlH₄ 2. H₂O | N-((4-chlorophenyl)methyl)-2,6-difluoroaniline | Anhydrous ether or THF, followed by aqueous workup |

| Reduction | BH₃·THF | N-((4-chlorophenyl)methyl)-2,6-difluoroaniline | Anhydrous THF, often with heating |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-alkyl-4-chloro-N-(2,6-difluorophenyl)benzamide | Anhydrous polar aprotic solvent (e.g., DMF, THF) |

Reactions at the Amide Nitrogen: Direct reactions at the amide nitrogen, such as N-alkylation or N-acylation, are also possible, though challenging for secondary amides. These reactions typically require the deprotonation of the amide nitrogen with a strong base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile. mdpi.com The significant steric hindrance provided by the 2,6-difluorophenyl group would likely make the amide proton less accessible and the resulting anion less nucleophilic, thus impeding such transformations.

Structure Activity Relationship Sar and Molecular Design Principles for 4 Chloro N 2,6 Difluorophenyl Benzamide Analogs

Impact of Halogen Substitution Patterns (Position and Number) on Molecular Recognition and Electronic Properties

The presence, type, and position of halogen atoms on the two aromatic rings of the 4-chloro-N-(2,6-difluorophenyl)benzamide scaffold are critical determinants of its physicochemical properties and its ability to engage in molecular recognition events. Halogen substitution significantly influences supramolecular assembly through the formation of hydrogen and halogen bonds. nih.govrsc.org

The structural influence of halogens generally increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which is a region of positive electrostatic potential on the halogen atom that can interact with nucleophiles. nih.govmdpi.com In crystal structures of related halogenated compounds, these atoms can form structure-directing interactions, such as X⋯O or X⋯N halogen bonds, which compete with or complement traditional hydrogen bonding patterns. rsc.orgmdpi.com For instance, studies on N-(pyridin-2-yl)isonicotinamides showed that while some halogenated derivatives maintain the hydrogen bonding motifs of the parent compound, others, particularly those with iodine, form new assemblies where a halogen-bond based –I···N(py) synthon replaces a –COOH···N(py) hydrogen bond. nih.govmdpi.com

Fluorine substitution, as seen in the 2,6-difluorophenyl ring, has distinct effects. The high electronegativity and small size of fluorine can alter local electronic properties and molecular conformation. In some benzamide (B126) and thiobenzamide (B147508) crystals, introducing a fluorine atom at the ortho-position has been shown to suppress the molecular disorder often seen in the parent non-fluorinated compounds. acs.org This ordering effect is attributed to the creation of a more defined lattice energy landscape. acs.org Furthermore, the presence of two fluorine atoms, as in difluorophenyl substituents, can have a substantial effect on the packing of molecules and their magnetic properties, often leading to strong intermolecular interactions. mdpi.com The substitution of hydrogen with fluorine can also significantly impact fluorescence properties, often leading to a reduction in fluorescence efficiency due to the heavy atom effect. rsc.org

Table 1: Impact of Halogen Substitution on Molecular Properties

| Halogen Property | Effect on Molecular Recognition | Effect on Electronic Properties | Primary Interaction Types |

|---|---|---|---|

| Electronegativity (F > Cl > Br > I) | Influences hydrogen bond acidity/basicity of nearby groups. Modulates the strength of dipole-dipole interactions. | Inductively withdraws electron density, affecting the aromatic system's reactivity and HOMO/LUMO energy levels. researchgate.net | Dipole-dipole, Hydrogen bonding |

| Polarizability (I > Br > Cl > F) | Enhances van der Waals and halogen bonding interactions. The increasing size and polarizability of the σ-hole on heavier halogens make them better halogen bond donors. mdpi.com | Contributes to dispersion forces and can influence the overall electron distribution in the molecule. | Halogen bonding (X···O/N), van der Waals forces |

| Atomic Size (I > Br > Cl > F) | Governs steric hindrance, dictating the allowable conformations and packing in a crystal lattice. Can either block or facilitate access to binding pockets. | Affects the overall molecular shape and volume. | Steric repulsion/contacts |

Role of the Amide Linker Conformation and Dynamics in Biological and Chemical Interactions

The amide linker (–CO–NH–) is a cornerstone of the 4-chloro-N-(2,6-difluorophenyl)benzamide structure, imparting a specific geometry and conformational rigidity that is crucial for its interactions. Due to resonance, the amide bond has a significant double bond character, which restricts free rotation and enforces a planar structure. nih.gov This planarity, however, is relative to the two flanking aromatic rings.

The dynamics of the amide linker, including low-frequency vibrations and the potential for rotation around the C-N bond, influence how the molecule adapts to a binding partner. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These directed interactions are fundamental to molecular recognition. In the solid state, these groups typically participate in intermolecular N—H⋯O hydrogen bonds, which organize the molecules into specific architectures like columns or sheets. nih.gov Noncovalent interactions, such as hydrogen bonds, can have a significant impact on the structural configuration of molecules and can stabilize what might otherwise be energetically unfavorable conformations. nih.gov

Influence of Substituents on Steric, Electronic, and Lipophilic Properties

The rational modification of the 4-chloro-N-(2,6-difluorophenyl)benzamide scaffold relies on a deep understanding of how different substituents affect its fundamental properties. These properties can be broadly categorized as steric, electronic, and lipophilic.

Steric Properties : These relate to the size and shape of the molecule. The introduction of bulky substituents can create steric hindrance, which may either prevent the molecule from binding to a target or, conversely, improve selectivity by preventing binding to off-targets. Steric effects can also be used strategically, as demonstrated in cases where an N–Bpin group acts as a steric shield to direct borylation to a specific position on an aniline (B41778) ring. nih.gov Descriptors like buried volume and Sterimol parameters are used to quantify these effects. chemrxiv.org

Electronic Properties : These are determined by the distribution of electrons within the molecule. Electron-withdrawing groups (like the chloro and fluoro substituents) and electron-donating groups alter the electron density of the aromatic rings and the reactivity of the amide linker. These changes have a strong influence on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for chemical reactivity and the formation of charge-transfer complexes. researchgate.net Computational databases provide quantitative descriptors for these properties, including atomic charges and HOMO/LUMO coefficients. chemrxiv.org

Lipophilic Properties : Lipophilicity, often measured as the partition coefficient (logP), describes a molecule's affinity for fatty, nonpolar environments versus aqueous, polar ones. This property is crucial for a molecule's ability to cross biological membranes. The chlorine and fluorine atoms on the scaffold increase its lipophilicity. Modifying substituents can fine-tune this property; for example, replacing an alkyl group with a trifluoromethyl oxetane (B1205548) has been shown to decrease lipophilicity and improve metabolic stability in some contexts. cambridgemedchemconsulting.com

Rational Design Strategies for Novel Benzamide Derivatives Based on the 4-chloro-N-(2,6-difluorophenyl)benzamide Scaffold

The design of new molecules based on a parent scaffold like 4-chloro-N-(2,6-difluorophenyl)benzamide is a central activity in medicinal chemistry. nih.govrsc.org Modern strategies often employ structure-based and ligand-based computational methods to guide the synthesis of derivatives with improved properties. nih.gov

Bioisosterism is a strategy used to create new compounds by replacing an atom or group of atoms with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com This is done to enhance desired properties like potency or metabolic stability, or to reduce toxicity. u-tokyo.ac.jp

For the 4-chloro-N-(2,6-difluorophenyl)benzamide scaffold, several bioisosteric replacements could be considered:

Amide Bond Replacement : The amide bond itself is often a target for replacement because it can be susceptible to hydrolysis by proteases. Known bioisosteres for the amide group include the 1,2,3-triazole, oxadiazole, urea (B33335), thioamide, and selenoamide. nih.govnih.gov For example, in a study on nematicidal benzamides, replacing the amide with a thioamide or selenoamide retained or enhanced activity, while replacement with N-alkylamides or a sulphonamide resulted in a loss of activity. nih.gov

Halogen Replacement : The chlorine and fluorine atoms can be replaced by other groups. A classic bioisosteric pair is fluorine and hydrogen. cambridgemedchemconsulting.com The chlorine atom could be swapped for a bromine atom, a trifluoromethyl (CF₃) group, or a cyano (CN) group, all of which are electron-withdrawing but differ in size and shape. cambridgemedchemconsulting.com

Table 2: Examples of Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide (–CO-NH–) | 1,2,3-Triazole, 1,3,4-Oxadiazole nih.gov | Improve metabolic stability against proteases, alter H-bonding pattern. |

| Chlorine (–Cl) | Trifluoromethyl (–CF₃), Cyano (–CN) cambridgemedchemconsulting.com | Maintain electron-withdrawing character with different steric and electronic profiles. |

| Fluorine (–F) | Hydrogen (–H), Hydroxyl (–OH) u-tokyo.ac.jp | Modulate lipophilicity and introduce hydrogen bonding potential (OH). |

| Phenyl Ring | Pyridyl, Thienyl Ring cambridgemedchemconsulting.com | Introduce heteroatoms to serve as H-bond acceptors, alter solubility, and modify stacking interactions. |

Fragment-based drug discovery (FBDD) is a powerful strategy for developing new lead compounds. nih.gov It involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging these fragments to create a more potent molecule. chemdiv.comnih.govacs.org

The 4-chloro-N-(2,6-difluorophenyl)benzamide scaffold can be deconstructed into three key components for an FBDD approach:

Fragment A : The 4-chlorobenzoyl moiety.

Fragment B : The 2,6-difluoroaniline (B139000) moiety.

Linker : The amide bond.

In an FBDD campaign, libraries of small molecules resembling Fragment A and Fragment B would be screened to identify optimal binders for a target's sub-pockets. rsc.org High-resolution structural techniques like X-ray crystallography are then used to understand how these fragments bind. nih.gov This structural information reveals "growth vectors"—specific points on the fragment where new chemical groups can be added to engage in additional favorable interactions with the target. nih.gov

Linker optimization is a key part of this process. The length, rigidity, and chemical nature of the linker connecting the two primary fragments are systematically varied. Algorithms like BRICS (Breaking of Retrosynthetically Interesting Chemical Substructures) can be used computationally to break molecules at synthetically feasible points, such as amide bonds, to define fragments for these design efforts. acs.org This allows for the rational design of new linkers that optimize the orientation and spacing of the two aromatic fragments within the target's binding site, ultimately leading to derivatives with enhanced biological activity.

Advanced Research Applications of 4 Chloro N 2,6 Difluorophenyl Benzamide and Its Derivatives Non Clinical

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

The benzanilide (B160483) core, of which 4-chloro-N-(2,6-difluorophenyl)benzamide is a specific example, is recognized as a "privileged structure" in synthetic chemistry. This designation arises from its presence in a wide array of biologically active compounds and its utility as a stable yet reactive intermediate. nih.gov The reactivity of the chloro and fluoro substituents, combined with the stability of the amide bond, makes this compound a valuable starting point for constructing more elaborate molecular architectures.

Researchers have utilized the general benzanilide framework as a precursor for synthesizing various heterocyclic systems. For instance, benzanilides are known intermediates in the preparation of:

Benzothiadiazin-4-ones nih.gov

Benzodiazepine-2,5-diones nih.gov

2,3-disubstituted 3H-quinazoline-4-ones nih.gov

The synthesis of these more complex molecules often involves cyclization reactions where the amide group and the atoms of the flanking phenyl rings participate. The specific halogen substituents on 4-chloro-N-(2,6-difluorophenyl)benzamide can influence reaction pathways and provide sites for further functionalization, allowing chemists to build a diverse library of compounds from a single, reliable intermediate. For example, related chloro-substituted quinolines have been extensively used as affordable chemical intermediates for numerous bioactive molecules and functional materials. mdpi.com

Role in Material Science and Supramolecular Chemistry

The structure of 4-chloro-N-(2,6-difluorophenyl)benzamide is well-suited for applications in material science, primarily due to its capacity for forming ordered structures through self-assembly, a cornerstone of supramolecular chemistry.

The self-assembly of benzamide (B126) derivatives is largely governed by a combination of strong and weak non-covalent interactions. The central amide linkage (–CONH–) is a critical functional group that facilitates predictable and directional hydrogen bonds. researchgate.net In the solid state, molecules of related benzanilides frequently form chains or dimeric structures through intermolecular N–H⋯O hydrogen bonds. nih.govnih.gov

π-π Stacking: The electron-rich aromatic rings can stack upon one another, contributing to the stability of the assembly. nih.gov

Halogen-involved Interactions: Weak interactions such as C–H⋯F, C–H⋯Cl, and Cl⋯Cl contacts play a significant role in directing the three-dimensional packing of the molecules in the crystal lattice. nih.govmdpi.com